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molecular formula C11H8Cl2N2O B8535970 4,6-Dichloro-2-(phenylmethoxy)pyrimidine

4,6-Dichloro-2-(phenylmethoxy)pyrimidine

Cat. No. B8535970
M. Wt: 255.10 g/mol
InChI Key: ROMPZJISKCSNIU-UHFFFAOYSA-N
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Patent
US05599770

Procedure details

4, 6-Dichloro-2-(methysulfonyl)pyrimidine (Compound III-5) (21.3 g, 93.8 mmol) and benzyl alcohol (Compound II-64) (10.1 g, 93.8×1.0 mmol) were introduced into a 500 ml eggplant type flask, to which dimethylformamide (150 ml) was added to form a solution. While stirring in ice bath, 60% sodium hydride (3.94 g, 93.8×1.05 mmol) which had been washed with hexane was added. After bubbling was ceased, ice bath was removed and the reaction solution was stirred for 2 hours at room temperature. The reaction mixture was poured onto ice and the separated organic matter was extracted with ethyl acetate. The organic phase was washed successively with diluted hydrochloric acid and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and thereafter, the solvent was distilled off. The residue was purified on silica gel column chromatography (Wakogel C300, ethyl acetate/hexane=1/50(v/v)) to obtain the compound (I-173) as an oily product.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4](S(C)(=O)=O)[N:3]=1.[CH2:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CN(C)C=O.[H-].[Na+]>CCCCCC>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([O:20][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)S(=O)(=O)C
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.94 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
While stirring in ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to form a solution
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After bubbling
CUSTOM
Type
CUSTOM
Details
ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for 2 hours at room temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the separated organic matter was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed successively with diluted hydrochloric acid and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel column chromatography (Wakogel C300, ethyl acetate/hexane=1/50(v/v))
CUSTOM
Type
CUSTOM
Details
to obtain the compound (I-173) as an oily product

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=C1)Cl)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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